1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone
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Overview
Description
1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 2-bromoacetylthiazole under basic conditions to form the desired product . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
- 1-(4-Methyl-2-phenylthiazol-5-yl)ethanone
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
Uniqueness: 1-(4-Cyclopropyl-2-methylthiazol-5-yl)ethanone stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(4-cyclopropyl-2-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-5(11)9-8(7-3-4-7)10-6(2)12-9/h7H,3-4H2,1-2H3 |
InChI Key |
KDIRVVSGJNHUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)C)C2CC2 |
Origin of Product |
United States |
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